

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Scoparinol

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Compound of Interest

Compound Name: *Scoparinol*

Cat. No.: *B15590099*

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Abstract

Scoparinol, a labdane-type diterpenoid isolated from *Scoparia dulcis*, presents a complex and well-defined stereochemical architecture. This guide provides a comprehensive overview of its chemical structure, including its absolute stereochemistry, and delves into the experimental methodologies used for its elucidation. Furthermore, this document summarizes key quantitative data and explores the established biological activities of **scoparinol**, proposing a potential signaling pathway for its anti-inflammatory effects.

Chemical Structure and Stereochemistry

Scoparinol is a diterpene benzoate with the systematic IUPAC name [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate. Its molecular formula is C₂₇H₃₈O₄. The structure features a decalin core, characteristic of labdane diterpenes, substituted with a benzoate group, a hydroxymethyl group, and a C9 side chain containing a trisubstituted double bond and a primary alcohol.

The stereochemistry of **scoparinol** is precisely defined at five stereocenters in the decalin ring system and one double bond in the side chain:

- **Decalin Ring System:** The relative and absolute configurations of the five chiral centers are 1R, 4S, 4aR, 8R, and 8aR. This specific arrangement of substituents around the fused ring system is crucial for its biological activity.
- **Side Chain:** The double bond at the C3' position of the pentenyl side chain possesses an (E)-configuration, indicating that the higher priority groups are on opposite sides of the double bond.

The complete chemical structure, including the defined stereochemistry, is depicted below:

Table 1: Chemical and Physical Properties of **Scoparinol**

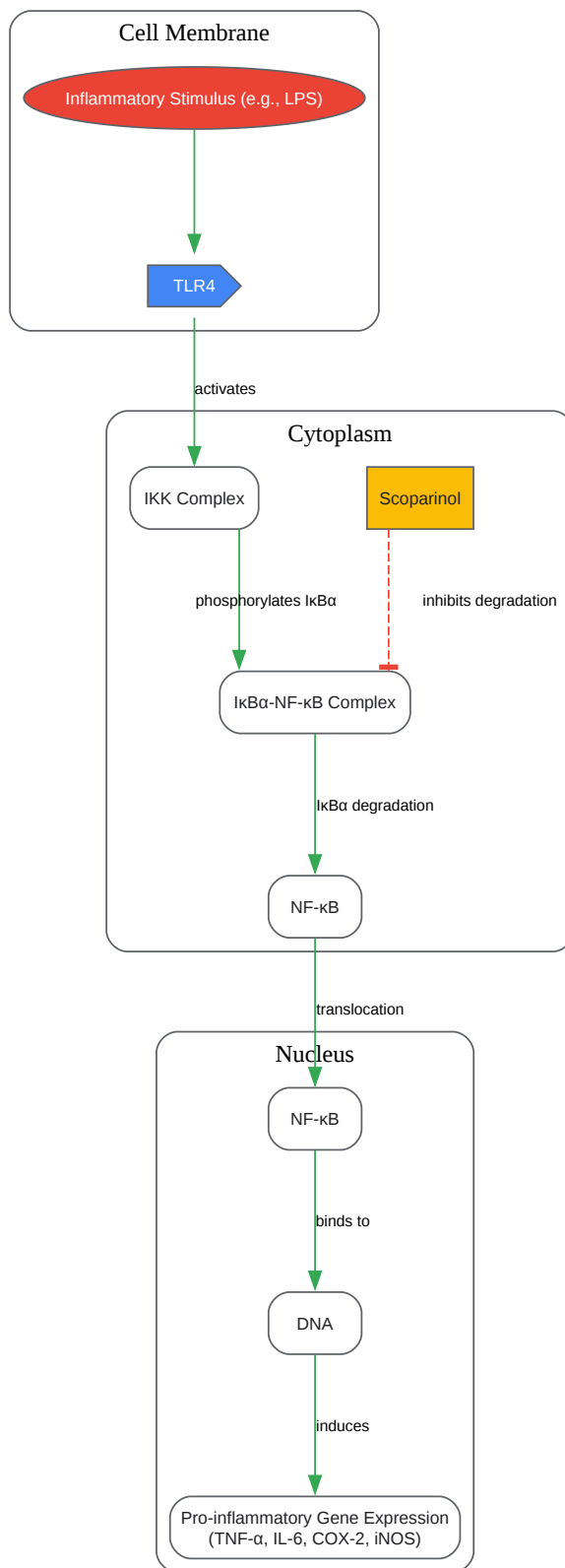
| Property | Value | Source |
|-------------------|---|---------|
| Molecular Formula | C27H38O4 | PubChem |
| Molecular Weight | 426.6 g/mol | PubChem |
| IUPAC Name | [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | PubChem |
| CAS Number | 130838-00-5 | PubChem |

Experimental Protocols for Structure Elucidation

The determination of the complex structure and stereochemistry of natural products like **scoparinol** relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography. While the specific experimental data for the initial structure elucidation of **scoparinol** is not readily available in general databases, the following protocols outline the standard methodologies employed for such determinations.

Isolation of Scoparinol from *Scoparia dulcis*

A general workflow for the isolation of diterpenoids from plant material is as follows:



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Scoparinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15590099#scoparinol-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b15590099#scoparinol-chemical-structure-and-stereochemistry)

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